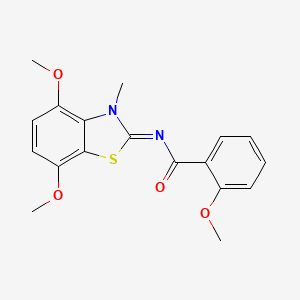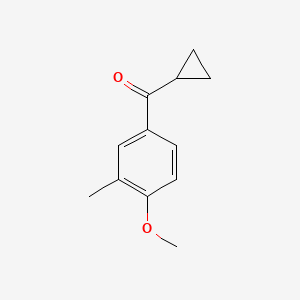
Cyclopropyl(4-methoxy-3-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(4-methoxy-3-methylphenyl)methanone is a chemical compound with the molecular formula C12H14O2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropyl group attached to a methanone group, which is further connected to a 4-methoxy-3-methylphenyl group . The exact 3D structure could be viewed using specific software .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 190.24 .Aplicaciones Científicas De Investigación
Anticancer Potential
Research indicates that derivatives similar to Cyclopropyl(4-methoxy-3-methylphenyl)methanone exhibit significant anticancer activities. For instance, a study on (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), a compound related to the phenstatin family, demonstrated potent cytotoxicity across various tumor cell lines. PHT was found to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis in human leukemia cells. This suggests that this compound could potentially be explored for its anticancer properties, leveraging similar mechanisms of action (Magalhães et al., 2013).
Organic Synthesis and Chemical Reactions
Cyclopropyl derivatives have been utilized in various synthetic applications, demonstrating the versatility of these compounds in organic chemistry. Studies have shown that cyclopropyl groups can influence the reactivity and selectivity of chemical reactions. For example, research on short-lived 1,5-biradicals formed from triplet 1-alkoxy-9,10-anthraquinones explored the lifetimes and reaction pathways of these biradicals, highlighting the role of cyclopropyl groups in determining the outcomes of photoexcited states (Smart et al., 1997).
Antimicrobial and Antitubercular Activities
Compounds with cyclopropyl moieties have also shown promise in the development of antimicrobial and antitubercular agents. An efficient synthesis of phenyl cyclopropyl methanones led to the identification of compounds with significant anti-tubercular activities against Mycobacterium tuberculosis H37Rv in vitro. These compounds displayed minimum inhibitory concentrations (MICs) in a low microgram per milliliter range, suggesting that this compound and its derivatives could be potent candidates for developing new antitubercular therapies (Dwivedi et al., 2005).
Photovoltaic Applications
In the field of organic electronics, cyclopropyl derivatives have been investigated for their potential in organic thin-film solar cells. A study synthesizing diarylmethanofullerene derivatives, which include cyclopropyl rings substituted with electron-withdrawing and -donating groups, explored their suitability as electron-acceptor materials in photovoltaic cells. These compounds exhibited less negative first reduction potentials compared to commonly used acceptors, indicating their potential to enhance the efficiency and solubility of organic photovoltaics (Sukeguchi et al., 2009).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
Cyclopropyl(4-methoxy-3-methylphenyl)methanone likely interacts with its targets through a variety of mechanisms. For instance, it may undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action would depend on the specific target and the cellular context.
Biochemical Pathways
For example, it might affect pathways involving aromatic compounds .
Result of Action
Similar compounds have been found to exhibit cytotoxic activities against a panel of human cancer cell lines , suggesting potential anti-cancer effects.
Safety and Hazards
Propiedades
IUPAC Name |
cyclopropyl-(4-methoxy-3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-7-10(5-6-11(8)14-2)12(13)9-3-4-9/h5-7,9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKFTRCGBGYWQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2982935.png)
![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2982937.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2982939.png)
![3-Ethyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one](/img/structure/B2982940.png)
![2-[(Cyclohexylcarbonyl)amino]benzoic acid](/img/structure/B2982943.png)
![1-(4-Tert-butylbenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2982945.png)
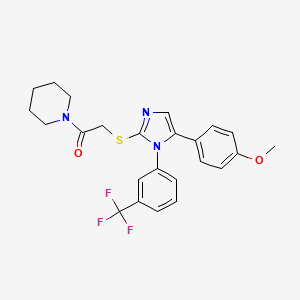
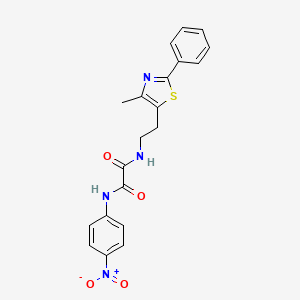
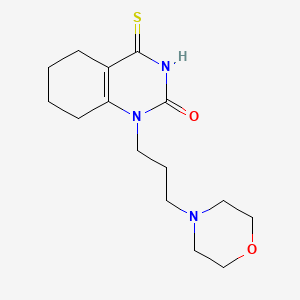
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-methoxyphenyl)oxalamide](/img/structure/B2982950.png)
![Ethyl 5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2982952.png)
![2-[1-(2-chloro-6-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2982954.png)
![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2982955.png)
